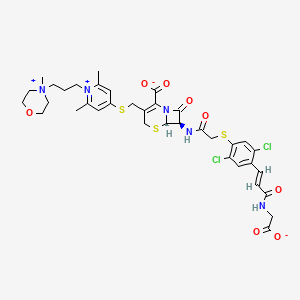

BMS-247243

Description

Properties

CAS No. |

307316-55-8 |

|---|---|

Molecular Formula |

C36H41Cl2N5O8S3 |

Molecular Weight |

838.8 g/mol |

IUPAC Name |

(6R,7R)-7-[[2-[4-[(E)-3-(carboxylatomethylamino)-3-oxoprop-1-enyl]-2,5-dichlorophenyl]sulfanylacetyl]amino]-3-[[2,6-dimethyl-1-[3-(4-methylmorpholin-4-ium-4-yl)propyl]pyridin-1-ium-4-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C36H41Cl2N5O8S3/c1-21-13-25(14-22(2)41(21)7-4-8-43(3)9-11-51-12-10-43)52-18-24-19-54-35-32(34(48)42(35)33(24)36(49)50)40-30(45)20-53-28-16-26(37)23(15-27(28)38)5-6-29(44)39-17-31(46)47/h5-6,13-16,32,35H,4,7-12,17-20H2,1-3H3,(H2-2,39,40,44,45,46,47,49,50)/b6-5+/t32-,35-/m1/s1 |

InChI Key |

MOYDKLWHWUTKTI-LDCQLTLFSA-N |

Isomeric SMILES |

CC1=CC(=CC(=[N+]1CCC[N+]2(CCOCC2)C)C)SCC3=C(N4[C@@H]([C@@H](C4=O)NC(=O)CSC5=C(C=C(C(=C5)Cl)/C=C/C(=O)NCC(=O)[O-])Cl)SC3)C(=O)[O-] |

Canonical SMILES |

CC1=CC(=CC(=[N+]1CCC[N+]2(CCOCC2)C)C)SCC3=C(N4C(C(C4=O)NC(=O)CSC5=C(C=C(C(=C5)Cl)C=CC(=O)NCC(=O)[O-])Cl)SC3)C(=O)[O-] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

BMS-247243; BMS 247243; BMS247243; UNII-KG8365V22L. |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of BMS-247243 Against Methicillin-Resistant Staphylococcus aureus (MRSA)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

BMS-247243 is a novel cephalosporin antibiotic with potent bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA). The emergence of MRSA strains with reduced susceptibility to vancomycin has underscored the urgent need for new therapeutic agents. This compound addresses this need by effectively targeting the primary driver of methicillin resistance: penicillin-binding protein 2a (PBP2a). This document provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Core Mechanism of Action: Inhibition of PBP2a

The primary mechanism of action of this compound against MRSA is the inhibition of PBP2a, a transpeptidase that is essential for the synthesis of the bacterial cell wall.[1][2][3] In MRSA, the mecA gene encodes for PBP2a, which has a low affinity for most β-lactam antibiotics, rendering them ineffective.[4][5] this compound is specifically designed to have a high affinity for PBP2a, thereby blocking its enzymatic activity and disrupting cell wall synthesis, which ultimately leads to bacterial cell death.[1][2][3]

The affinity of this compound for PBP2a is over 100 times greater than that of methicillin or cefotaxime.[1][2][3] This enhanced binding affinity is a key determinant of its potent anti-MRSA activity.

Quantitative Data

The in vitro activity of this compound has been extensively evaluated against a range of staphylococcal species, including MRSA. The following tables summarize the key quantitative data.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound Against Staphylococci

| Organism | Methicillin Resistance | No. of Strains | MIC50 (μg/mL) | MIC90 (μg/mL) |

| S. aureus | Resistant (MRSA) | - | - | 4 |

| S. epidermidis | Resistant | - | - | 2 |

| S. haemolyticus | Resistant | - | - | 8 |

| S. aureus | Susceptible | - | ≤0.25 | 1 |

| S. epidermidis | Susceptible | - | ≤0.25 | ≤0.25 |

| S. haemolyticus | Susceptible | - | ≤0.25 | 1 |

Data sourced from studies determining MICs on Mueller-Hinton agar with 2% NaCl.[1][2][3]

Table 2: Comparative Efficacy of this compound

| Parameter | This compound | Vancomycin | Methicillin/Cefotaxime |

| PBP2a Affinity | >100-fold higher | N/A | Baseline |

| Bactericidal Rate vs. MRSA | 2x faster | Baseline | Ineffective |

This table provides a comparative overview of this compound's performance against other antibiotics.[1][2][3]

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the evaluation of this compound.

Determination of Minimum Inhibitory Concentrations (MICs)

The antibacterial activity of this compound is quantified by determining its MIC, the lowest concentration of the drug that inhibits the visible growth of a microorganism.

Protocol:

-

Preparation of Antibiotic Dilutions: A two-fold serial dilution of this compound is prepared in Mueller-Hinton broth, often supplemented with 2% NaCl to enhance the expression of methicillin resistance.

-

Inoculum Preparation: A standardized inoculum of the MRSA test strain is prepared to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Inoculation and Incubation: The prepared antibiotic dilutions are inoculated with the bacterial suspension and incubated at 35-37°C for 16-20 hours.

-

Reading of Results: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the organism.

PBP2a Binding Affinity Assay

The high affinity of this compound for PBP2a is a critical aspect of its mechanism of action. This is typically determined using a competitive binding assay.

Protocol:

-

Membrane Preparation: Membrane proteins containing PBP2a are isolated from a suitable MRSA strain.

-

Competitive Binding: The membrane preparation is incubated with varying concentrations of this compound to allow for binding to PBP2a.

-

Labeling: A labeled β-lactam, such as biotinylated penicillin V, is added to the mixture to bind to any PBP2a molecules not already occupied by this compound.

-

Separation and Detection: The membrane proteins are separated by SDS-PAGE, transferred to a membrane, and the amount of labeled β-lactam bound to PBP2a is detected, typically using a streptavidin-enzyme conjugate.

-

Quantification: The concentration of this compound required to inhibit 50% of the binding of the labeled β-lactam (IC50) is determined, providing a measure of its binding affinity for PBP2a.

Resistance Mechanisms

While this compound is highly effective, the potential for resistance development is a critical consideration in drug development. The primary mechanism of resistance to β-lactam antibiotics in staphylococci is the production of β-lactamases, enzymes that hydrolyze the β-lactam ring.[6] this compound has shown some susceptibility to hydrolysis by staphylococcal β-lactamases, which can result in a modest increase in MIC values for β-lactamase-producing strains.[1][2][3]

Conclusion

This compound represents a significant advancement in the search for effective treatments for infections caused by MRSA. Its potent bactericidal activity is directly attributable to its high affinity for PBP2a, the key enzyme responsible for methicillin resistance. The data and experimental protocols outlined in this guide provide a detailed understanding of the molecular basis for the anti-MRSA activity of this compound, offering valuable insights for researchers and drug development professionals in the field of infectious diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. In Vitro and In Vivo Activities of a Novel Cephalosporin, this compound, against Methicillin-Resistant and -Susceptible Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro and in vivo activities of a novel cephalosporin, this compound, against methicillin-resistant and -susceptible staphylococci - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanisms of Methicillin Resistance in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

- 6. Antimicrobial resistance in methicillin-resistant staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to BMS-247243: A Novel Cephalosporin Targeting MRSA

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-247243 is a novel, investigational cephalosporin antibiotic developed by Bristol-Myers Squibb with potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and other gram-positive bacteria.[1][2][3] This technical guide provides a comprehensive overview of this compound, including its chemical structure, mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation.

Chemical Structure and Properties

This compound is a sophisticated cephalosporin derivative characterized by a double zwitterionic structure. Its unique chemical architecture is designed to confer high affinity for penicillin-binding protein 2a (PBP2a), the enzyme responsible for methicillin resistance in staphylococci.[1][2]

IUPAC Name: (6R,7R)-7-[[2-[4-[(E)-3-(carboxylatomethylamino)-3-oxoprop-1-enyl]-2,5-dichlorophenyl]sulfanylacetyl]amino]-3-[[2,6-dimethyl-1-[3-(4-methylmorpholin-4-ium-4-yl)propyl]pyridin-1-ium-4-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

Molecular Formula: C₃₆H₄₁Cl₂N₅O₈S₃

Molecular Weight: 838.8 g/mol

Below is a 2D representation of the chemical structure of this compound.

Figure 1: Chemical Structure of this compound.

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of bacterial cell wall synthesis. Like other β-lactam antibiotics, it targets penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.

What sets this compound apart is its high affinity for PBP2a of MRSA.[1][2] PBP2a has a low affinity for most β-lactam antibiotics, rendering them ineffective. This compound's unique side chains enable it to bind effectively to the active site of PBP2a, thereby inhibiting its transpeptidase activity and preventing the cross-linking of peptidoglycan strands. This disruption of cell wall integrity leads to bacterial cell lysis and death.[1][2]

Diagram 1: Mechanism of action of this compound.

Quantitative Data

The following tables summarize the in vitro activity and in vivo efficacy of this compound against various staphylococcal strains.

Table 1: In Vitro Activity of this compound (MIC)

| Organism (No. of Strains) | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Methicillin-Susceptible S. aureus | |||

| β-Lactamase-negative (10) | 0.06 - 0.12 | 0.12 | 0.12 |

| β-Lactamase-positive (10) | 0.12 - 0.5 | 0.25 | 0.5 |

| Methicillin-Resistant S. aureus (MRSA) (100) | 1 - 8 | 4 | 4 |

| Methicillin-Susceptible Coagulase-Negative Staphylococci (20) | ≤0.06 - 0.25 | 0.12 | 0.25 |

| Methicillin-Resistant Coagulase-Negative Staphylococci (20) | 0.5 - 4 | 2 | 2 |

Data compiled from Fung-Tomc et al., 2002.[1]

Table 2: In Vivo Efficacy of this compound in Murine Infection Models

| Infection Model | Pathogen | Efficacy Endpoint | This compound ED₅₀ (mg/kg) | Vancomycin ED₅₀ (mg/kg) |

| Neutropenic Thigh | MRSA (A27213) | Reduction in CFU | 10 | >40 |

| Systemic Infection | MRSA (A27213) | Survival | 5 | 10 |

Data compiled from Fung-Tomc et al., 2002.[1]

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of this compound are provided below.

Minimum Inhibitory Concentration (MIC) Determination

References

- 1. In Vitro and In Vivo Activities of a Novel Cephalosporin, this compound, against Methicillin-Resistant and -Susceptible Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro and in vivo activities of a novel cephalosporin, this compound, against methicillin-resistant and -susceptible staphylococci - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro and in vivo activities of a novel cephalosporin, this compound, against organisms other than staphylococci - PubMed [pubmed.ncbi.nlm.nih.gov]

The Journey of a Microtubule Stabilizer: A Technical History of BMS-247243 (Ixabepilone)

An In-depth Guide for Drug Development Professionals

Executive Summary

BMS-247243, known by its generic name ixabepilone and trade name Ixempra®, is a potent semi-synthetic analog of epothilone B, a natural product produced by the myxobacterium Sorangium cellulosum. Developed by Bristol-Myers Squibb, its history represents a successful endeavor in overcoming the limitations of natural product chemistry and addressing clinical resistance to existing chemotherapies. As a microtubule-stabilizing agent, its mechanism mirrors that of the taxanes, yet its distinct structural properties confer a crucial advantage: significant activity in tumors that have developed resistance to taxanes. This guide provides a comprehensive technical overview of the discovery, mechanism of action, preclinical evaluation, and clinical development of this compound, presenting key data, experimental methodologies, and pathway visualizations for the research professional.

Discovery and Lead Optimization

The development of this compound was born out of the search for a next-generation microtubule-stabilizing agent to succeed paclitaxel, which faced growing challenges due to tumor resistance.[1]

1.1. From Natural Product to a Stabilized Analog: The epothilones were identified as promising leads due to their potent cytotoxic activity and ability to induce tubulin polymerization, similar to paclitaxel.[1] However, the parent compounds, epothilones A and B, exhibited poor metabolic stability and unfavorable pharmacokinetics, largely due to the susceptibility of their lactone ring to cleavage by esterases in the body.[2][3] This liability prevented their effective development as therapeutic agents.[2][3]

To address this, a semi-synthetic approach was undertaken. The critical modification involved replacing the oxygen atom in the lactone ring of epothilone B with a nitrogen atom, creating a more stable lactam structure.[1] This single-atom substitution resulted in the creation of this compound (ixabepilone), a compound that retained the potent biological activity of its parent molecule but possessed significantly improved metabolic stability.[1][2]

Mechanism of Action

This compound exerts its cytotoxic effects by disrupting the highly dynamic process of microtubule formation and breakdown, which is essential for cell division.

2.1. Microtubule Stabilization and Cell Cycle Arrest: Similar to taxanes, this compound binds to the β-tubulin subunit of the αβ-tubulin heterodimers that form microtubules.[4] This binding promotes the polymerization of tubulin and stabilizes the resulting microtubules, effectively preventing their depolymerization.[2][5] The resulting abnormal, overly stable microtubules disrupt the formation of a functional mitotic spindle, a critical structure for chromosome segregation during mitosis. This disruption triggers a cellular checkpoint, leading to arrest of the cell cycle in the G2/M phase and, ultimately, to programmed cell death (apoptosis).[6][7]

A key distinction from taxanes is that this compound has a different binding mode and is not a substrate for common efflux pumps like P-glycoprotein (P-gp), which are often responsible for taxane resistance.[8][9] This allows it to remain effective in tumors that have developed resistance to taxanes through mechanisms such as P-gp overexpression or specific β-tubulin mutations.[1][10]

Preclinical Evaluation

Preclinical studies confirmed the high potency of this compound and its superior activity profile compared to paclitaxel, particularly in drug-resistant models.

3.1. In Vitro Potency and Activity in Resistant Cell Lines: In tubulin polymerization assays, this compound was found to be approximately twice as potent as paclitaxel.[1][11] It demonstrated potent cytotoxicity in the low nanomolar range across a wide panel of human cancer cell lines.[1][6] Crucially, it retained this high level of activity in cell lines engineered or clinically selected for taxane resistance, including those overexpressing P-gp or containing tubulin mutations.[1]

| Parameter | This compound (Ixabepilone) | Paclitaxel | Reference |

| Tubulin Polymerization | ~2x more potent than paclitaxel | Baseline | [1][11] |

| Cytotoxicity (IC50) | Low nanomolar range (e.g., 3 nM in CCRF-CEM) | Low nanomolar range | [6] |

| Activity in P-gp Overexpressing Cells | Retains high potency | Significantly reduced potency | [1] |

| Activity in Tubulin Mutant Cells | Retains high potency | Significantly reduced potency | [1] |

| Table 1: Summary of In Vitro Preclinical Activity. This table summarizes the comparative in vitro potency of this compound and paclitaxel. |

3.2. In Vivo Antitumor Efficacy: In vivo studies using human tumor xenografts in immunocompromised mice confirmed the superior efficacy of this compound. It demonstrated significant antitumor activity against paclitaxel-sensitive tumors and, importantly, was more efficacious than paclitaxel in multiple paclitaxel-resistant tumor models, including breast, ovarian, and colon cancer xenografts.[1][7]

Clinical Development

The promising preclinical profile of this compound led to extensive clinical evaluation, culminating in its approval for the treatment of advanced breast cancer. The standard dose established was 40 mg/m² administered as a 3-hour intravenous infusion every 21 days.[12]

4.1. Phase II Monotherapy Trials: Multiple Phase II studies demonstrated the clinical activity of single-agent ixabepilone in heavily pretreated patients with metastatic breast cancer (MBC) who were resistant to standard therapies.

| Study Identifier | Patient Population | N | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Reference |

| Study 081 (NCT00069410) | MBC resistant to anthracycline, taxane, and capecitabine | 126 | 11.5% (IRF-assessed) | 3.1 months | 8.6 months | [12][13] |

| (Unnamed) | Taxane-resistant MBC | 49 | 12% | 2.2 months | 7.9 months | [14] |

| (Japanese Study) | Taxane-resistant MBC, anthracycline-pretreated | 52 | 11.5% | 2.8 months (TTP) | Not Reported | [15] |

| Table 2: Key Efficacy Results from Phase II Monotherapy Trials in Metastatic Breast Cancer. Data shown for the 40 mg/m² every 3 weeks schedule. IRF: Independent Radiology Facility; TTP: Time to Progression. |

4.2. Phase III Combination Therapy Trials: The pivotal Phase III trials evaluated ixabepilone in combination with capecitabine versus capecitabine alone in patients with MBC previously treated with or resistant to anthracyclines and taxanes.

| Study Identifier | Treatment Arms | N | Primary Endpoint: Median PFS | Objective Response Rate (ORR) | Median Overall Survival (OS) | Reference |

| CA163-046 (NCT00070788) | Ixabepilone + Capecitabine | 375 | 5.8 months | 35% | 12.9 months | [8][16][17] |

| Capecitabine alone | 377 | 4.2 months | 14% | 11.1 months | [8][16] | |

| (Unnamed) | Ixabepilone + Capecitabine | 609 | 6.2 months | 43% | 16.4 months | [18][19] |

| Capecitabine alone | 612 | 4.2 months | 29% | 15.6 months | [18][19] | |

| Table 3: Efficacy Results from Pivotal Phase III Combination Therapy Trials. The combination of ixabepilone and capecitabine demonstrated a statistically significant improvement in Progression-Free Survival (PFS) compared to capecitabine monotherapy. |

The primary dose-limiting toxicities observed in clinical trials were peripheral sensory neuropathy and neutropenia, which were generally manageable.[9][12] Based on these robust clinical data, ixabepilone was approved by the U.S. FDA in October 2007.[5]

Key Experimental Protocols

5.1. Cell Viability / Cytotoxicity (MTT Assay): The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxic activity of compounds like this compound.

-

Principle: Metabolically active, viable cells contain mitochondrial reductase enzymes that cleave the yellow tetrazolium salt MTT into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

-

Methodology:

-

Cell Plating: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with serial dilutions of this compound (or control compounds) and incubated for a specified period (e.g., 72 hours).

-

MTT Addition: An MTT solution (e.g., 0.5 mg/mL final concentration) is added to each well, and the plate is incubated for 2-4 hours at 37°C to allow formazan crystal formation.

-

Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate spectrophotometer at a wavelength of approximately 570 nm.

-

Data Analysis: Absorbance values are used to calculate the percentage of cell viability relative to untreated controls. The IC50 value (the concentration of drug that inhibits cell growth by 50%) is determined by plotting viability against drug concentration and fitting the data to a dose-response curve.

-

5.2. In Vitro Tubulin Polymerization Assay: This assay directly measures the effect of a compound on the assembly of tubulin heterodimers into microtubules.

-

Principle: The polymerization of purified tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in optical density (turbidity) over time in a spectrophotometer.

-

Methodology:

-

Reagent Preparation: Purified tubulin protein (e.g., >99% pure bovine tubulin) is prepared in a polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) and kept on ice. A GTP stock solution is also prepared.

-

Reaction Setup: The reaction is assembled in a cold 96-well plate. Tubulin, buffer, and the test compound (this compound or controls like paclitaxel) are added to the wells.

-

Initiation of Polymerization: The plate is transferred to a spectrophotometer pre-warmed to 37°C. GTP is added to a final concentration of 1 mM to initiate polymerization.

-

Measurement: The absorbance (optical density) at 340 nm is measured at regular intervals (e.g., every 30 seconds) for 60-90 minutes.

-

Data Analysis: The change in absorbance over time is plotted. Compounds that enhance polymerization, like this compound, will show a faster rate of absorbance increase and/or a higher final plateau compared to a no-drug control.

-

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Preclinical discovery of ixabepilone, a highly active antineoplastic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CCR 20th Anniversary Commentary: BMS-247550—Microtubule Stabilization as Successful Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] BMS-247550: a novel epothilone analog with a mode of action similar to paclitaxel but possessing superior antitumor efficacy. | Semantic Scholar [semanticscholar.org]

- 5. medkoo.com [medkoo.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Frontiers | Ixabepilone: Overview of Effectiveness, Safety, and Tolerability in Metastatic Breast Cancer [frontiersin.org]

- 9. Ixabepilone: a new chemotherapeutic option for refractory metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. BMS-247550: a novel epothilone analog with a mode of action similar to paclitaxel but possessing superior antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Efficacy and safety of ixabepilone (BMS-247550) in a phase II study of patients with advanced breast cancer resistant to an anthracycline, a taxane, and capecitabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 14. Phase II clinical trial of ixabepilone (BMS-247550), an epothilone B analog, in patients with taxane-resistant metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Efficacy and safety of ixabepilone in taxane-resistant patients with metastatic breast cancer previously treated with anthracyclines: results of a phase II study in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Analysis of overall survival from a phase III study of ixabepilone plus capecitabine versus capecitabine in patients with MBC resistant to anthracyclines and taxanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. accessdata.fda.gov [accessdata.fda.gov]

- 18. Randomized Phase III Trial of Ixabepilone Plus Capecitabine Versus Capecitabine in Patients With Metastatic Breast Cancer Previously Treated With an Anthracycline and a Taxane - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Randomized phase III trial of ixabepilone plus capecitabine versus capecitabine in patients with metastatic breast cancer previously treated with an anthracycline and a taxane - PubMed [pubmed.ncbi.nlm.nih.gov]

The Binding Affinity of BMS-247243 to PBP2a: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of BMS-247243, a novel cephalosporin, to Penicillin-Binding Protein 2a (PBP2a), the key determinant of methicillin resistance in Staphylococcus aureus (MRSA). This document synthesizes available data to offer a comprehensive resource for researchers in antimicrobial drug discovery and development.

Executive Summary

This compound demonstrates potent activity against methicillin-resistant staphylococci, largely attributed to its enhanced affinity for PBP2a. While specific quantitative binding constants for this compound are not extensively published in publicly available literature, its affinity is reported to be over 100-fold greater than that of methicillin or cefotaxime.[1][2][3] This improved binding allows it to effectively inhibit the transpeptidase activity of PBP2a, which is crucial for bacterial cell wall synthesis and is the primary mechanism of β-lactam resistance in MRSA. This guide provides a comparative analysis of PBP2a binding affinities of various β-lactam antibiotics, detailed experimental protocols for assessing such interactions, and visual representations of the underlying molecular mechanisms and experimental workflows.

Quantitative Analysis of PBP2a Binding Affinity

Precise kinetic constants such as the inhibition constant (Kᵢ), dissociation constant (Kₑ), and the half-maximal inhibitory concentration (IC₅₀) are critical for evaluating the efficacy of a PBP2a inhibitor. Although a specific value for this compound is not available, the following table presents data for other relevant β-lactam antibiotics to provide a comparative landscape of PBP2a binding affinities.

| Compound | Binding Affinity Metric | Value | Organism/Strain Context | Reference(s) |

| This compound | Relative Affinity | >100x vs. Methicillin | S. aureus | [1][2][3] |

| Methicillin | k₂/Kₑ | 0.49 M⁻¹s⁻¹ | Recombinant PBP2a | [4] |

| Benzylpenicillin | k₂/Kₑ | 16.5 M⁻¹s⁻¹ | Recombinant PBP2a | [4] |

| Ceftaroline | IC₅₀ | <1 µg/mL | S. aureus (various strains) | [2] |

| Ceftobiprole | IC₅₀ | <1 µg/mL | S. aureus | [2] |

| Meropenem | Apparent Kᵢ | 480 ± 70 µM | Recombinant GST-PBP2a | [1] |

| Biotin-Ampicillin | Kₘ (app) | 1.6 ± 0.4 µM | Recombinant GST-PBP2a | [1] |

| Biotin-Cephalexin | Kₘ (app) | 13.6 ± 0.8 µM | Recombinant GST-PBP2a | [1] |

| Note: k₂ is the acylation rate constant and Kₑ is the equilibrium constant for the formation of the non-covalent complex. |

Experimental Protocols for Determining PBP2a Binding Affinity

Several methodologies can be employed to determine the binding affinity of a compound to PBP2a. Below are detailed protocols for common and effective assays.

Competitive Fluorescence Polarization Assay

This assay measures the displacement of a fluorescently labeled β-lactam probe from PBP2a by a test compound.

Materials:

-

Purified recombinant PBP2a

-

Fluorescently labeled β-lactam probe (e.g., Bocillin FL)

-

Test compound (e.g., this compound)

-

Assay buffer (e.g., phosphate-buffered saline, PBS)

-

Microplate reader with fluorescence polarization capabilities

Procedure:

-

Preparation: Prepare a solution of PBP2a and the fluorescent probe in the assay buffer. The concentration of the probe should be at its Kₑ for PBP2a.

-

Incubation: Incubate the PBP2a-probe mixture to allow for binding equilibrium to be reached.

-

Competition: Add serial dilutions of the test compound to the wells of a microplate containing the PBP2a-probe complex.

-

Equilibration: Incubate the plate to allow the competition reaction to reach equilibrium.

-

Measurement: Measure the fluorescence polarization of each well. A decrease in polarization indicates displacement of the fluorescent probe by the test compound.

-

Data Analysis: Plot the fluorescence polarization values against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

HPLC-Electrospray Mass Spectrometry (HPLC-ESI-MS) for Kinetic Analysis

This method provides detailed kinetic parameters of the interaction between a β-lactam and PBP2a.[4]

Materials:

-

Purified recombinant PBP2a

-

Test compound (e.g., this compound)

-

Quenching solution (e.g., formic acid)

-

HPLC system coupled to an electrospray mass spectrometer

Procedure:

-

Reaction Initiation: Mix a solution of PBP2a with the test compound at various concentrations.

-

Time-course Sampling: At specific time points, withdraw aliquots of the reaction mixture.

-

Quenching: Immediately quench the reaction in each aliquot by adding the quenching solution.

-

Analysis: Analyze the quenched samples by HPLC-ESI-MS to separate and quantify the unbound PBP2a and the acylated PBP2a-compound complex.

-

Kinetic Parameter Determination: Plot the concentration of the acylated complex over time for each test compound concentration. From these plots, the acylation rate constant (k₂) and the dissociation constant (Kₑ) can be determined by fitting the data to appropriate kinetic models.[4]

Microtiter Plate-Based Binding Assay

This is a higher-throughput method suitable for screening and initial characterization of PBP2a inhibitors.[1]

Materials:

-

Purified GST-tagged PBP2a

-

Biotinylated β-lactam probe (e.g., biotin-ampicillin)

-

Streptavidin-horseradish peroxidase (HRP) conjugate

-

HRP substrate (e.g., TMB)

-

Glutathione-coated microtiter plates

-

Test compound

Procedure:

-

Immobilization: Immobilize GST-PBP2a onto the glutathione-coated microtiter plate wells.

-

Competition/Incubation:

-

One-step assay: Simultaneously add the test compound and the biotinylated probe to the wells and incubate.

-

Two-step assay: First, incubate the immobilized PBP2a with the test compound, then add the biotinylated probe for a second incubation period.

-

-

Washing: Wash the wells to remove unbound reagents.

-

Detection: Add streptavidin-HRP conjugate to the wells and incubate. After another wash step, add the HRP substrate.

-

Measurement: Measure the absorbance or fluorescence generated by the enzymatic reaction. A decrease in signal compared to the control (no test compound) indicates inhibition of probe binding.

-

Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀.

Visualizing the Mechanism and Experimental Workflow

Mechanism of PBP2a-Mediated β-Lactam Resistance and Inhibition

The following diagram illustrates the fundamental mechanism of β-lactam action on bacterial cell wall synthesis and how PBP2a confers resistance, which is in turn targeted by potent cephalosporins like this compound.

Caption: PBP2a circumvents native PBP inhibition by β-lactams.

Experimental Workflow for PBP2a Binding Affinity Determination

The diagram below outlines a typical workflow for determining the binding affinity of a test compound for PBP2a using a competitive binding assay.

Caption: Competitive assay workflow for PBP2a inhibitor analysis.

Conclusion

References

- 1. Microtiter Plate-Based Assay for Inhibitors of Penicillin-Binding Protein 2a from Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Penicillin-Binding Protein 2a of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Penicillin-binding protein 2a from methicillin-resistant Staphylococcus aureus: kinetic characterization of its interactions with beta-lactams using electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectrum of Activity of BMS-247243

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-247243 is a novel cephalosporin antibiotic with a significant spectrum of activity against a range of Gram-positive bacteria, most notably methicillin-resistant Staphylococcus aureus (MRSA). This document provides a comprehensive technical overview of its in vitro and in vivo activity, mechanism of action, and the experimental protocols used to determine its efficacy. Quantitative data are presented in structured tables for clarity, and key molecular and experimental workflows are visualized through detailed diagrams.

Introduction

The emergence of antibiotic-resistant bacteria, particularly MRSA, poses a significant threat to global public health. This compound is a cephalosporin derivative developed to address this challenge. Its unique structural features allow for high-affinity binding to Penicillin-Binding Protein 2a (PBP2a), the enzyme responsible for methicillin resistance in staphylococci. This guide synthesizes the available data on the antimicrobial profile of this compound, providing a valuable resource for researchers in the field of infectious diseases and antibiotic development.

Mechanism of Action

As a member of the β-lactam class of antibiotics, this compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. The primary target of this compound in methicillin-resistant staphylococci is PBP2a. By binding to and acylating the active site of this transpeptidase, this compound effectively blocks the cross-linking of peptidoglycan chains, leading to cell wall instability and ultimately, bacterial cell lysis.

In Vitro Spectrum of Activity

The in vitro activity of this compound has been evaluated against a variety of bacterial isolates. The minimum inhibitory concentration (MIC) is a key measure of its potency.

Activity Against Staphylococci

This compound demonstrates potent activity against both methicillin-susceptible (MS) and methicillin-resistant (MR) staphylococci.

| Organism | Resistance Status | No. of Strains | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Staphylococcus aureus | Methicillin-Susceptible (MS) | - | - | ≤0.25 - 1 | - |

| Staphylococcus aureus | Methicillin-Resistant (MRSA) | - | - | 4 | - |

| Staphylococcus epidermidis | Methicillin-Resistant (MRSE) | - | - | 2 | - |

| Staphylococcus haemolyticus | Methicillin-Resistant (MRSH) | - | - | 8 | - |

Activity Against Other Gram-Positive Bacteria

This compound also exhibits activity against other clinically relevant Gram-positive pathogens.

| Organism | Penicillin Susceptibility | No. of Strains | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Streptococcus pneumoniae | Susceptible | - | - | 0.03 - 0.06 | - |

| Streptococcus pneumoniae | Intermediate | - | - | 0.1 - 0.5 | - |

| Streptococcus pneumoniae | Resistant | - | - | ~2 | - |

| Enterococcus faecalis | - | - | - | - | Inhibits |

| Enterococcus faecium | - | - | - | - | Does not inhibit |

In Vivo Efficacy

The in vivo efficacy of this compound has been demonstrated in established animal models of infection.

Neutropenic Murine Thigh Infection Model

In a neutropenic mouse thigh infection model with methicillin-susceptible S. aureus, this compound showed comparable initial bacterial reduction to vancomycin. However, by 24 hours, bacterial counts in the thighs of vancomycin-treated mice had increased, a phenomenon not observed with this compound, suggesting more sustained bactericidal activity.

Rabbit Endocarditis Model

In a rabbit endocarditis model involving an MRSA strain, treatment with this compound at a dose of 30 mg/kg/day for 3 days resulted in a 6 log10 reduction in bacterial counts within the vegetations.[1] This demonstrates potent efficacy in a severe, deep-seated infection model.

Quantitative Assessment of Target Binding

The affinity of this compound for its primary target, PBP2a, has been quantified. The 50% inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target enzyme's activity, is a key parameter.

| Target | Method | IC50 (µg/mL) |

| PBP2a (S. aureus) | Competitive Binding Assay | <1 |

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

Protocol:

-

Bacterial Isolate Preparation: Bacterial strains are cultured on appropriate agar plates overnight at 35-37°C.

-

Inoculum Preparation: A standardized inoculum is prepared by suspending colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL). This suspension is then diluted to achieve a final concentration of approximately 5 x 105 CFU/mL in the test wells.

-

Drug Dilution: this compound is serially diluted (two-fold) in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

-

Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

-

Incubation: The plate is incubated at 35-37°C for 16-20 hours in ambient air.

-

MIC Reading: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the organism.

Time-Kill Assay

Protocol:

-

Inoculum Preparation: A logarithmic-phase bacterial culture is diluted in fresh CAMHB to a starting concentration of approximately 5 x 105 CFU/mL.

-

Drug Addition: this compound is added to the bacterial suspension at concentrations corresponding to multiples of the predetermined MIC (e.g., 1x, 2x, 4x MIC). A growth control with no antibiotic is included.

-

Incubation and Sampling: The cultures are incubated at 37°C with shaking. Aliquots are removed at specified time points (e.g., 0, 2, 4, 8, 24 hours).

-

Viable Cell Counting: The samples are serially diluted in sterile saline and plated on appropriate agar plates.

-

Data Analysis: After incubation, the number of colonies (CFU/mL) is counted, and the change in bacterial viability over time is plotted to determine the rate of killing.

PBP2a Competitive Binding Assay

Protocol:

-

PBP2a Preparation: PBP2a is expressed and purified from a suitable expression system (e.g., E. coli).

-

Competitive Binding: Purified PBP2a is incubated with varying concentrations of this compound for a specified time to allow for binding.

-

Probe Labeling: A fluorescently labeled β-lactam, such as Bocillin FL, is added to the mixture. This probe will bind to any PBP2a active sites not occupied by this compound.

-

Separation: The reaction mixture is separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Visualization and Quantification: The gel is visualized using a fluorescence scanner. The intensity of the fluorescent band corresponding to PBP2a is quantified. The IC50 is calculated as the concentration of this compound that reduces the fluorescent signal by 50% compared to a control without the drug.

Neutropenic Murine Thigh Infection Model

Protocol:

-

Immunosuppression: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide.

-

Infection: A defined inoculum of the test organism (e.g., S. aureus) is injected into the thigh muscle of the neutropenic mice.

-

Treatment: At a specified time post-infection, mice are treated with this compound, a comparator drug, or a vehicle control via a relevant route of administration (e.g., intravenous or subcutaneous).

-

Efficacy Assessment: At various time points after treatment, mice are euthanized, and the infected thigh muscle is excised, homogenized, and serially diluted.

-

Bacterial Load Determination: The dilutions are plated on appropriate agar to determine the number of viable bacteria (CFU/thigh). The reduction in bacterial load compared to the control group is calculated.

Rabbit Endocarditis Model

Protocol:

-

Catheterization: A sterile catheter is surgically placed across the aortic valve of a rabbit to induce the formation of non-bacterial thrombotic endocarditis.

-

Infection: After a recovery period, a high-titer inoculum of the test organism (e.g., MRSA) is administered intravenously to colonize the damaged heart valve.

-

Treatment: Once infection is established, treatment with this compound, a comparator, or vehicle is initiated, typically administered intravenously for several days.

-

Efficacy Evaluation: After the treatment period, rabbits are euthanized, and the heart is aseptically removed. The vegetations on the heart valve are excised, weighed, and homogenized.

-

Bacterial Quantification: The homogenate is serially diluted and plated to determine the bacterial density (CFU/gram of vegetation). The reduction in bacterial load compared to untreated controls is determined.

Conclusion

This compound is a potent cephalosporin with a spectrum of activity focused on Gram-positive bacteria, including challenging multidrug-resistant strains like MRSA. Its high affinity for PBP2a translates to significant in vitro and in vivo efficacy. The data and protocols presented in this guide provide a comprehensive foundation for further research and development of this promising antibiotic candidate.

References

BMS-247243: A Technical Overview of its Activity Against Gram-Positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-247243 is a novel cephalosporin with potent activity primarily directed against Gram-positive bacteria, including challenging methicillin-resistant staphylococci.[1][2][3] Its unique structural features, particularly at the C-7 and C-3 side chains, contribute to its enhanced efficacy.[4] Notably, a dichloro group at C-7 imparts the lipophilicity necessary for robust anti-MRSA activity.[4] This technical guide provides a comprehensive summary of the available data on this compound, focusing on its in vitro and in vivo activity, mechanism of action, and the experimental protocols used for its evaluation.

In Vitro Activity

The in vitro efficacy of this compound has been extensively evaluated against a broad range of Gram-positive organisms. Minimum Inhibitory Concentration (MIC) values, determined by the NCCLS-recommended agar dilution method, demonstrate its potent activity.[1][4]

Table 1: In Vitro Activity of this compound against Staphylococci

| Organism | Resistance Profile | No. of Strains | MIC90 (μg/mL) |

| Staphylococcus aureus | Methicillin-Susceptible (MS) | - | ≤0.25 - 1 |

| Methicillin-Resistant (MRSA) | - | 4 | |

| β-lactamase-producing | - | Fourfold higher than non-producing strains | |

| Staphylococcus epidermidis | Methicillin-Resistant (MR) | - | 2 |

| Staphylococcus haemolyticus | Methicillin-Resistant (MR) | - | 8 |

Data sourced from multiple studies.[4][5]

Table 2: In Vitro Activity of this compound against Streptococci and other Gram-Positive Bacteria

| Organism | Resistance Profile | MIC90 (μg/mL) | Comparator MIC90 (μg/mL) |

| Streptococcus pneumoniae | Penicillin-Susceptible | 0.03 - 0.06 | Cefotaxime: 0.03 - 0.06Ceftriaxone: 0.03 - 0.06 |

| Penicillin-Intermediate | 0.1 - 0.5 | Cefotaxime: 0.1 - 0.5Ceftriaxone: 0.1 - 0.5 | |

| Penicillin-Resistant | ~2 | Cefotaxime: ~2Ceftriaxone: ~2 | |

| Viridans group streptococci | Penicillin MICs ≤1 μg/mL | ≤1 | Cefotaxime: ≤1Ceftriaxone: ≤1 |

| Penicillin MICs ≥2 μg/mL | ≥2 | Cefotaxime: ≥2Ceftriaxone: ≥2 | |

| Enterococcus faecalis | - | Inhibits | - |

| Enterococcus faecium | - | Does not inhibit | - |

| Peptostreptococcus spp. | - | Active | - |

| Propionibacterium acnes | - | Active | - |

| Clostridium spp. | - | Less active | - |

| Micrococcus spp. | - | Active | - |

| Listeria monocytogenes | - | Active | - |

| Pediococcus, Leuconostoc, Lactobacillus spp. | Intrinsically vancomycin-resistant | Active | - |

Data sourced from multiple studies.[1][3]

This compound demonstrates bactericidal activity, killing MRSA approximately twice as fast as vancomycin in time-kill analyses.[4][5][6] Its efficacy against MRSA is minimally impacted by inoculum size, prolonged incubation, or the addition of salt to the testing medium.[4]

Mechanism of Action

The primary mechanism of action of this compound, like other β-lactam antibiotics, is the inhibition of bacterial cell wall synthesis. Its enhanced activity against methicillin-resistant staphylococci is attributed to its high affinity for Penicillin-Binding Protein 2a (PBP 2a), the enzyme responsible for methicillin resistance.[1][4][5] The affinity of this compound for PBP 2a is over 100-fold greater than that of methicillin or cefotaxime.[4][5][6]

Caption: Mechanism of this compound action against MRSA.

In Vivo Efficacy

The promising in vitro activity of this compound translates to significant efficacy in animal models of infection.

Neutropenic Murine Thigh Infection Model

In a neutropenic murine thigh infection model, this compound was effective in sterilizing the infected thighs of mice within 24 hours.[3]

Rabbit Endocarditis Model

This compound has also demonstrated efficacy in a rabbit endocarditis model involving MRSA strains.[4][6]

Lung Infection Model

In a lung infection model using three strains of S. pneumoniae with varying penicillin susceptibility, this compound showed comparable efficacy to ceftriaxone.[3]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC values were determined using the NCCLS-recommended agar dilution method.[1][4]

Caption: Workflow for MIC determination by agar dilution.

Key Parameters:

-

Test Medium: Mueller-Hinton Agar (MHA). For staphylococci, MHA was supplemented with 2% NaCl for β-lactams.[4] For streptococci and other fastidious organisms, MHA was supplemented with 5% defibrinated sheep blood.[3]

-

Inoculum: 5 x 10^4 CFU/spot.[4]

-

Incubation: 35°C for 24 hours.[4]

-

Endpoint: The lowest drug concentration that inhibited all visible growth.[4]

Time-Kill Analysis

Bactericidal activity was further assessed using time-kill assays.

Key Parameters:

-

Medium: Mueller-Hinton Broth (MHB), supplemented with 2% NaCl for MRSA.[4]

-

Inoculum: Logarithmic phase cells at approximately 5 x 10^5 CFU/mL.[4]

-

Sampling: Aliquots were removed at various time points (e.g., 0, 2, 4, 6, 7, and 24 hours) for viable count determination on MHA plates.[6]

-

Endpoint: The rate of bacterial killing over time at different multiples of the MIC.[4]

Animal Infection Models

-

Neutropenic Murine Thigh Infection Model: This model is used to assess the in vivo efficacy of antimicrobial agents in an immunocompromised host.

-

Rabbit Endocarditis Model: This model is employed to evaluate the effectiveness of antibiotics in treating deep-seated infections.[6]

-

Lung Infection Model: This model is utilized to determine the efficacy of drugs in treating respiratory tract infections.[3]

Conclusion

This compound is a potent cephalosporin with a spectrum of activity primarily targeting Gram-positive bacteria. Its excellent in vitro activity against methicillin-resistant staphylococci, penicillin-resistant pneumococci, and other significant Gram-positive pathogens, coupled with its demonstrated in vivo efficacy, underscores its potential as a valuable therapeutic agent for infections caused by these multidrug-resistant organisms.[4] The high affinity for PBP 2a provides a clear mechanistic basis for its enhanced activity against MRSA.[4][5][6] Further research and clinical development are warranted to fully elucidate its therapeutic role.

References

- 1. In Vitro and In Vivo Activities of a Novel Cephalosporin, this compound, against Organisms other than Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro and in vivo activities of a novel cephalosporin, this compound, against organisms other than staphylococci - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. In Vitro and In Vivo Activities of a Novel Cephalosporin, this compound, against Methicillin-Resistant and -Susceptible Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro and in vivo activities of a novel cephalosporin, this compound, against methicillin-resistant and -susceptible staphylococci - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

In Vitro Efficacy of BMS-247243: A Novel Cephalosporin Against Staphylococcal Pathogens

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of BMS-247243, a novel cephalosporin, against a range of staphylococcal species, including methicillin-resistant strains. The data and methodologies presented are collated from peer-reviewed research to support further investigation and development in the field of antibacterial therapeutics.

Introduction

The emergence of methicillin-resistant Staphylococcus aureus (MRSA) with reduced susceptibility to vancomycin has created an urgent need for new therapeutic agents. This compound is a promising candidate, demonstrating potent in vitro activity against both methicillin-susceptible and methicillin-resistant staphylococci.[1][2][3][4] This document summarizes the key findings on its minimum inhibitory concentrations (MICs), bactericidal activity, and the experimental protocols used to determine these parameters.

Quantitative In Vitro Activity

The in vitro potency of this compound has been systematically evaluated against a variety of staphylococcal isolates. The following tables summarize the minimum inhibitory concentration (MIC) data, providing a comparative view of its activity.

Table 1: In Vitro Activity of this compound against Methicillin-Susceptible (MS) and Methicillin-Resistant (MR) Staphylococci

| Organism | Resistance Phenotype | No. of Isolates | MIC Range (μg/ml) | MIC₅₀ (μg/ml) | MIC₉₀ (μg/ml) |

| S. aureus | MS | - | ≤0.25 - 1 | - | ≤0.25 - 1 |

| MR | - | - | - | 4 | |

| S. epidermidis | MR | - | - | - | 2 |

| S. haemolyticus | MR | - | - | - | 8 |

Data compiled from studies utilizing Mueller-Hinton agar supplemented with 2% NaCl.[1][2][3]

Table 2: Effect of β-Lactamase Production on this compound Activity against S. aureus

| Strain Type | MIC₉₀ (μg/ml) |

| β-Lactamase-Negative | Lower |

| β-Lactamase-Positive | 4-fold Higher |

Note: The MIC₉₀ for β-lactamase-producing strains was fourfold higher than for non-producing strains.[1][2][3]

Mechanism of Action and Bactericidal Activity

This compound exhibits its antibacterial effect by targeting penicillin-binding proteins (PBPs). A key feature of this compound is its high affinity for PBP 2a, the enzyme responsible for methicillin resistance in staphylococci.[1][2][3] This strong binding affinity is over 100-fold greater than that of methicillin or cefotaxime.[1][2][3]

The compound is bactericidal against MRSA, with a killing rate twice as fast as vancomycin.[1][2][3][4] Time-kill studies have shown that the maximum rate of killing is achieved at concentrations four to eight times the MIC.[1][4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in vitro studies. The following sections describe the key experimental protocols used in the evaluation of this compound.

Minimum Inhibitory Concentration (MIC) Determination

The MICs were determined using the agar dilution method as recommended by the National Committee for Clinical Laboratory Standards (NCCLS).

-

Medium: Mueller-Hinton agar (MHA). For β-lactam antibiotics, the MHA was supplemented with 2% NaCl. Vancomycin was tested on standard MHA.[1]

-

Inoculum: A bacterial suspension with a density of 5 × 10⁴ colony-forming units (CFU) per spot was used.[1]

-

Incubation: The plates were incubated at 35°C for 24 hours.[1]

-

Endpoint: The MIC was defined as the lowest concentration of the drug that completely inhibited any visible growth on the agar plate.[1]

Time-Kill Analysis

Time-kill assays were performed to assess the bactericidal activity of this compound over time.

-

Medium: Mueller-Hinton broth (MHB) supplemented with 2% NaCl.[1]

-

Bacterial Growth Phase: The bacterial cells were grown to the logarithmic phase of growth before the addition of the drug.[1]

-

Inoculum: The initial inoculum concentration was approximately 5 × 10⁵ CFU/ml.[1]

-

Sampling: Aliquots were removed at various time points (e.g., 0, 2, 4, 6, 7, and 24 hours) after the addition of the drug for viable count determination.[2]

-

Synergy Definition: Synergy in time-kill assays is typically defined as a ≥2-log₁₀ decrease in CFU/ml between the combination and its most active single agent after 24 hours.[5]

-

Bactericidal Activity Definition: Bactericidal activity is defined as a ≥3-log₁₀ reduction in CFU/ml at 24 hours relative to the initial inoculum.[5][6]

β-Lactamase Activity Determination

The production of β-lactamase by staphylococcal isolates was determined using the nitrocefin test.[1]

Visualized Workflows and Pathways

To further elucidate the experimental processes and the compound's mechanism of action, the following diagrams are provided in the DOT language for Graphviz.

References

- 1. In Vitro and In Vivo Activities of a Novel Cephalosporin, this compound, against Methicillin-Resistant and -Susceptible Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. In vitro and in vivo activities of a novel cephalosporin, this compound, against methicillin-resistant and -susceptible staphylococci - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Technical Guide: BMS-275291, a Novel Des-F(5)-Quinolone, and its Activity Against Methicillin-Susceptible Staphylococcus aureus (MSSA)

Disclaimer: The initial query specified "BMS-247243." Extensive research did not yield significant findings for this compound in the context of Staphylococcus aureus. However, a closely related compound, BMS-275291 , has been identified as a novel des-F(5)-quinolone with demonstrated activity against this pathogen. This technical guide will focus on the available data for BMS-275291.

Executive Summary

BMS-275291 is a des-F(5)-quinolone antibacterial agent that has shown promising in vitro and in vivo activity against methicillin-susceptible Staphylococcus aureus (MSSA). This document provides a comprehensive overview of its antibacterial profile, mechanism of action, and the experimental methodologies used in its evaluation. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel anti-staphylococcal agents.

In Vitro Activity of BMS-275291 Against MSSA

The in vitro potency of BMS-275291 against MSSA has been evaluated through determination of Minimum Inhibitory Concentrations (MICs). The compound demonstrates significant activity, which is summarized in the table below.

Table 1: In Vitro Susceptibility of MSSA to BMS-275291 and Comparator Agents

| Organism (No. of Isolates) | Antibiotic | MIC50 (μg/ml) | MIC90 (μg/ml) | MIC Range (μg/ml) |

|---|---|---|---|---|

| S. aureus (MSSA) (35) | BMS-275291 | 0.06 | 0.12 | 0.03 - 0.25 |

| Ciprofloxacin | 0.25 | 0.5 | 0.25 - 1 | |

| Levofloxacin | 0.25 | 0.5 | 0.12 - 0.5 | |

| Gatifloxacin | 0.12 | 0.25 | 0.06 - 0.25 | |

| Moxifloxacin | 0.06 | 0.12 | 0.06 - 0.12 | |

| Trovafloxacin | 0.03 | 0.06 | 0.015 - 0.06 | |

| Vancomycin | 1 | 2 | 0.5 - 2 | |

| Oxacillin | 0.25 | 0.5 | 0.12 - 0.5 |

| | Linezolid | 2 | 4 | 1 - 4 |

In Vivo Efficacy of BMS-275291 in a Murine Systemic Infection Model

The in vivo efficacy of BMS-275291 was assessed in a murine systemic infection model using MSSA strain Smith. The 50% effective doses (ED50s) were determined and are presented below.

Table 2: In Vivo Efficacy of BMS-275291 and Comparators Against MSSA Smith in a Murine Systemic Infection Model

| Compound | Route of Administration | ED50 (mg/kg) |

|---|---|---|

| BMS-275291 | Oral | 1.8 |

| Subcutaneous | 0.79 | |

| Ciprofloxacin | Oral | 3.5 |

| Subcutaneous | 2.1 | |

| Levofloxacin | Oral | 1.4 |

| Subcutaneous | 1.1 |

| Vancomycin | Subcutaneous | 1.3 |

Mechanism of Action

BMS-275291, as a quinolone antibiotic, is known to target bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, repair, and recombination. By inhibiting these enzymes, BMS-275291 leads to a rapid bactericidal effect.

Caption: Mechanism of action of BMS-275291 against S. aureus.

Experimental Protocols

The following protocol was utilized to determine the Minimum Inhibitory Concentrations (MICs) of BMS-275291 and comparator agents.

Caption: Workflow for MIC determination.

Detailed Steps:

-

Antimicrobial Agent Preparation: Stock solutions of BMS-275291 and comparator agents were prepared. Serial twofold dilutions were made in cation-adjusted Mueller-Hinton broth (CAMHB).

-

Inoculum Preparation: MSSA isolates were grown on Trypticase soy agar plates. Colonies were suspended in saline to match a 0.5 McFarland turbidity standard. This suspension was further diluted to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/ml.

-

Inoculation and Incubation: Microtiter plates containing the serially diluted antimicrobial agents were inoculated with the standardized MSSA suspension. The plates were incubated at 35°C for 18 to 24 hours.

-

MIC Determination: The MIC was determined as the lowest concentration of the antimicrobial agent that completely inhibited visible growth of the organism.

The in vivo efficacy of BMS-275291 was evaluated using the following protocol.

Caption: Workflow for the murine systemic infection model.

Detailed Steps:

-

Animal Model: Specific-pathogen-free female mice (e.g., CD-1 strain) were used for the study.

-

Infection: Mice were infected via the intraperitoneal route with a lethal dose of MSSA Smith. The bacterial inoculum was suspended in 5% (wt/vol) hog gastric mucin to enhance virulence.

-

Treatment: At 1 and 5 hours post-infection, groups of mice were treated with BMS-275291 or comparator agents. The drugs were administered either orally (p.o.) or subcutaneously (s.c.). A range of doses was used to determine the dose-response relationship.

-

Observation and Data Analysis: The animals were observed for a period of 7 days, and the number of survivors in each treatment group was recorded. The 50% effective dose (ED50), defined as the dose required to protect 50% of the infected animals from death, was calculated using probit analysis.

Conclusion

BMS-275291 demonstrates potent in vitro and in vivo activity against methicillin-susceptible Staphylococcus aureus. Its efficacy is comparable, and in some cases superior, to other quinolones and standard-of-care agents. The data presented in this guide provides a strong basis for further investigation of BMS-275291 as a potential therapeutic agent for the treatment of MSSA infections. The detailed protocols provided herein should facilitate the replication and extension of these findings.

A Preliminary Investigation of BMS-247243 and its Potential Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anti-MRSA cephalosporin, BMS-247243, including its mechanism of action, and established experimental protocols for its evaluation. Due to the limited publicly available information on specific derivatives of this compound, this document will focus on the parent compound and discuss the structure-activity relationships (SAR) of related anti-MRSA cephalosporins to inform potential derivatization strategies.

Introduction to this compound

This compound is a novel parenteral cephalosporin antibiotic with potent activity against methicillin-resistant Staphylococcus aureus (MRSA). The emergence of MRSA strains with reduced susceptibility to vancomycin has underscored the urgent need for new therapeutic agents. This compound addresses this need by targeting the key enzyme responsible for methicillin resistance, Penicillin-Binding Protein 2a (PBP2a).

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of bacterial cell wall synthesis. Unlike many other β-lactam antibiotics, this compound exhibits a high affinity for PBP2a. PBP2a is a transpeptidase that allows MRSA to continue synthesizing its peptidoglycan cell wall even in the presence of most β-lactam antibiotics. By effectively binding to and inhibiting PBP2a, this compound disrupts cell wall integrity, leading to bacterial cell death. This targeted action makes it a promising candidate for treating infections caused by multi-drug resistant staphylococci.

Quantitative Data for this compound

The following table summarizes the in vitro activity of this compound against various staphylococcal species.

| Organism | Strain Type | MIC90 (µg/mL) | Reference |

| S. aureus | Methicillin-Resistant (MRSA) | 4 | |

| S. epidermidis | Methicillin-Resistant | 2 | |

| S. haemolyticus | Methicillin-Resistant | 8 | |

| S. aureus | Methicillin-Susceptible (MSSA) | ≤0.25 - 1 | |

| S. epidermidis | Methicillin-Susceptible | ≤0.25 - 1 | |

| S. haemolyticus | Methicillin-Susceptible | ≤0.25 - 1 |

Structure-Activity Relationship (SAR) and Potential for Derivatives

While specific SAR studies on this compound derivatives are not publicly available, research on other anti-MRSA cephalosporins provides valuable insights for potential modifications. Key areas for derivatization often include the C-3 and C-7 positions of the cephem nucleus.

-

C-7 Acylamino Side Chain: Modifications to the 2-(5-amino-1,2,4-thiadiazol-3-yl) moiety and the oxime group can significantly impact antibacterial spectrum and potency. For instance, the introduction of different alkoxyimino groups can modulate affinity for PBP2a.

-

C-3' Substituent: The nature of the leaving group at the C-3' position is crucial for both antibacterial activity and pharmacokinetic properties. The introduction of various substituted thiopyridinium or imidazo[1,2-b]pyridazinium groups has been shown to enhance anti-MRSA activity in other cephalosporins.[1][2][3]

The development of this compound derivatives would likely involve the synthesis and evaluation of a library of compounds with systematic modifications at these positions to optimize potency, safety, and pharmacokinetic profiles.

Experimental Protocols

This section details key experimental protocols for the preclinical evaluation of this compound and its potential derivatives.

In Vitro Assays

Objective: To determine the minimum concentration of the compound that inhibits the visible growth of a microorganism.

Protocol:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

-

Prepare a bacterial inoculum of the test strain (e.g., MRSA ATCC 33591) and adjust the turbidity to a 0.5 McFarland standard.

-

Dilute the bacterial suspension and add to each well of the microtiter plate to achieve a final concentration of approximately 5 x 105 CFU/mL.

-

Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubate the plates at 35-37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound at which there is no visible growth.

Objective: To assess the affinity of the compound for its target protein, PBP2a.

Protocol:

-

Express and purify recombinant PBP2a from a suitable expression system (e.g., E. coli).

-

Coat the wells of a microtiter plate with the purified PBP2a.

-

Block non-specific binding sites with a suitable blocking agent (e.g., BSA).

-

Add serial dilutions of the test compound to the wells and incubate to allow for binding.

-

Add a biotinylated β-lactam probe (e.g., biotin-ampicillin) that also binds to PBP2a.

-

After incubation, wash the wells to remove unbound probe.

-

Add streptavidin conjugated to a reporter enzyme (e.g., horseradish peroxidase).

-

Add a suitable substrate for the enzyme and measure the resulting signal (e.g., absorbance or fluorescence).

-

The signal will be inversely proportional to the binding of the test compound. Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the probe binding.

In Vivo Efficacy Models

Objective: To evaluate the efficacy of the compound in a localized MRSA infection.

Protocol:

-

Use immunocompetent mice (e.g., BALB/c).

-

Anesthetize the mice and shave a small area on the back.

-

Inject a suspension of a clinical MRSA isolate intradermally or subcutaneously.

-

Initiate treatment with the test compound (e.g., via intravenous or subcutaneous administration) at a specified time post-infection.

-

Administer the compound at various doses and for a specified duration.

-

Monitor the mice daily for clinical signs of infection, body weight, and the size of the skin lesion.

-

At the end of the study, euthanize the mice and excise the infected skin tissue.

-

Homogenize the tissue and perform serial dilutions to determine the bacterial load (CFU/g of tissue).

-

Efficacy is determined by a significant reduction in bacterial load and lesion size compared to a vehicle-treated control group.

Objective: To assess the compound's ability to clear a systemic MRSA infection.

Protocol:

-

Use a suitable mouse strain (e.g., CD-1 or BALB/c).

-

Infect the mice with a lethal or sub-lethal dose of an MRSA strain via intravenous (tail vein) injection.

-

Administer the test compound at various doses and schedules starting shortly after infection.

-

Monitor the mice for survival over a period of 7-14 days.

-

Alternatively, for a non-lethal model, euthanize the mice at specific time points post-infection.

-

Collect blood and organs (e.g., kidneys, spleen, liver) for bacterial load determination (CFU/mL of blood or CFU/g of tissue).

-

The efficacy of the compound is measured by increased survival rates or a significant reduction in bacterial burden in blood and organs.

Conclusion

This compound represents a significant advancement in the search for effective treatments against MRSA infections. Its potent and targeted activity against PBP2a provides a strong foundation for its clinical potential. While information on specific derivatives is limited, the principles of cephalosporin medicinal chemistry suggest that further optimization of its structure could lead to second-generation compounds with enhanced properties. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of this compound and the systematic evaluation of its future derivatives.

References

- 1. Studies on anti-MRSA parenteral cephalosporins. III. Synthesis and antibacterial activity of 7beta-[2-(5-amino-1,2,4-thiadiazol-3-yl)-2(Z)-alkoxyiminoacetamido-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Studies on anti-MRSA parenteral cephalosporins. I. Synthesis and antibacterial activity of 7beta-[2-(5-amino-1,2,4-thiadiazol-3-yl)-2(Z)- hydroxyiminoacetamido]-3-(substituted imidaz - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-MRSA cephems. Part 1: C-3 substituted thiopyridinium derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: BMS-247243 Inhibition of Enterococcus faecalis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BMS-247243 is a novel cephalosporin antibiotic with demonstrated in vitro activity against Enterococcus faecalis, a gram-positive bacterium notorious for its intrinsic and acquired resistance to many antimicrobial agents. This technical guide provides a comprehensive overview of the inhibitory action of this compound against E. faecalis, consolidating available quantitative data, detailing experimental methodologies, and exploring the underlying molecular mechanisms and signaling pathways. The information presented herein is intended to support further research and development efforts targeting enterococcal infections.

Quantitative Antimicrobial Activity

The in vitro efficacy of this compound against Enterococcus faecalis has been quantified through determination of Minimum Inhibitory Concentrations (MICs). The available data is summarized in the table below.

| Organism | Number of Isolates | Antimicrobial Agent | MIC Range (μg/mL) | MIC50 (μg/mL) | MIC90 (μg/mL) |

| Enterococcus faecalis | 32 | This compound | 4 to >32 | 16 | 32 |

| Enterococcus faecalis | 32 | Vancomycin | 1 to 2 | 2 | 2 |

Data sourced from a study by Bush et al. (2002).

Mechanism of Action and Signaling Pathways

This compound, like other β-lactam antibiotics, primarily functions by disrupting the synthesis of the bacterial cell wall. This is achieved through the covalent binding to and inactivation of Penicillin-Binding Proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan.

Enterococcus faecalis possesses intrinsic resistance to many cephalosporins, largely due to the presence of low-affinity PBPs, such as PBP4 and PBP5, that are not effectively inhibited by these antibiotics. However, the activity of this compound against E. faecalis suggests it can overcome this resistance to some extent. The binding of this compound to essential E. faecalis PBPs disrupts cell wall integrity, leading to cell lysis and death.

The interaction of this compound with enterococcal PBPs is hypothesized to trigger a cell wall stress response, which is mediated by specific signaling pathways. Two key systems implicated in the cephalosporin resistance of E. faecalis are the CroR-CroS and IreK-IreP signaling pathways.

-

CroR-CroS Two-Component System: This system is known to be a determinant of cephalosporin resistance. It is believed to respond to cell envelope damage, activating downstream genes that contribute to cell wall repair and enhanced resistance.

-

IreK-IreP Signaling System: This system, composed of a serine/threonine kinase (IreK) and a phosphatase (IreP), reciprocally regulates the cellular adaptation to cephalosporin-induced stress. IreK activity is required for intrinsic cephalosporin resistance.

The inhibitory effect of this compound likely involves a sufficiently potent inhibition of key PBPs that overwhelms the compensatory mechanisms activated by these signaling pathways.

Methodological & Application

Application Notes and Protocols for BMS-247243 Minimum Inhibitory Concentration (MIC) Testing

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-247243 is a novel cephalosporin with potent activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] As a β-lactam antibiotic, its mechanism of action involves the inhibition of penicillin-binding protein 2a (PBP2a), an enzyme crucial for the synthesis of the bacterial cell wall in methicillin-resistant staphylococci.[2][3][4] This document provides detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method, a standard and widely accepted technique for antimicrobial susceptibility testing.[5][6][7]

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

This compound exerts its bactericidal effect by disrupting the synthesis of peptidoglycan, a critical component of the bacterial cell wall. The compound exhibits a high affinity for PBP2a, which is the enzyme responsible for the transpeptidase activity that cross-links the peptide side chains of the peptidoglycan backbone.[2][3][4] By binding to and inactivating PBP2a, this compound effectively halts cell wall construction, leading to cell lysis and bacterial death.

Signaling pathway of this compound action.

Quantitative Data Summary

The following table summarizes the reported MIC values for this compound against various staphylococcal species. These values were determined using the broth microdilution method in Mueller-Hinton agar supplemented with 2% NaCl.[2][3]

| Bacterial Species | Resistance Profile | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 2 | 4 |

| Staphylococcus epidermidis | Methicillin-Resistant (MRSE) | 1 | 2 |

| Staphylococcus haemolyticus | Methicillin-Resistant | 4 | 8 |

| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | ≤0.25 | 0.5 |

| Staphylococcus epidermidis | Methicillin-Susceptible (MSSE) | ≤0.25 | 0.5 |

MIC50 and MIC90 represent the concentrations at which 50% and 90% of the tested isolates were inhibited, respectively.

Experimental Protocol: Broth Microdilution MIC Assay

This protocol details the steps for determining the MIC of this compound. The broth microdilution method is a standardized and widely used technique for quantitative antimicrobial susceptibility testing.[5][6][7][8]

Materials:

-

This compound

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strains for testing (e.g., S. aureus, S. epidermidis)

-

Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

-

0.5 McFarland turbidity standard

-

Spectrophotometer or nephelometer

-

Incubator (35 ± 2°C)

-

Multichannel pipette

-

Sterile pipette tips

-

Vortex mixer

Procedure:

-

Preparation of this compound Stock Solution:

-

Aseptically prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable solvent (e.g., sterile distilled water or DMSO, depending on solubility).

-

The stock solution can be sterilized by membrane filtration if necessary.

-

-

Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

-

Suspend the colonies in sterile saline or PBS.

-

Vortex the suspension to ensure homogeneity.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to an approximate cell density of 1-2 x 108 CFU/mL. A spectrophotometer can be used to verify the turbidity (absorbance at 625 nm of 0.08-0.13).

-

Within 15 minutes of standardization, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL in the test wells. This is typically a 1:100 dilution of the standardized suspension.

-

-

Preparation of Microtiter Plates:

-

Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.

-

Add 100 µL of the this compound stock solution to the first well of each row to be tested.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to create a range of concentrations. Discard the final 100 µL from the last well.

-